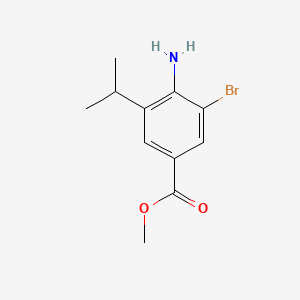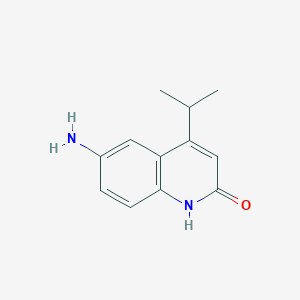
6-Amino-4-isopropylquinolin-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-4-isopropylquinolin-2-OL is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives have been extensively studied due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 6-Amino-4-isopropylquinolin-2-OL, can be achieved through various methods. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Doebner-Miller Reaction: This method involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound often employs greener and more sustainable chemical processes. These include:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction, reducing reaction time and energy consumption.
Solvent-Free Reactions: These reactions are conducted without solvents, minimizing environmental impact.
Catalyst Recycling: Using recyclable catalysts to reduce waste and improve efficiency.
化学反応の分析
Types of Reactions
6-Amino-4-isopropylquinolin-2-OL undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of quinoline N-oxides back to quinolines using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions at the quinoline ring, such as halogenation and nitration.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts like sulfuric acid, recyclable catalysts for green synthesis.
Major Products Formed
Quinoline N-oxides: Formed through oxidation reactions.
Substituted Quinolines: Formed through electrophilic substitution reactions.
科学的研究の応用
6-Amino-4-isopropylquinolin-2-OL has numerous applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing antimicrobial, anticancer, and anti-inflammatory agents.
Biological Studies: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Industrial Chemistry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Amino-4-isopropylquinolin-2-OL involves its interaction with molecular targets and pathways:
Enzyme Inhibition: Inhibits specific enzymes involved in microbial and cancer cell proliferation.
Pathway Modulation: Modulates signaling pathways related to inflammation and cell growth.
類似化合物との比較
6-Amino-4-isopropylquinolin-2-OL can be compared with other quinoline derivatives:
Quinoline: The parent compound with basic antimicrobial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Oxidized derivatives with enhanced biological activity.
Similar Compounds
8-Nitroquinoline: Known for its antimicrobial properties.
2-Methylquinoline: Used in the synthesis of dyes and pigments.
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
6-amino-4-propan-2-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-7(2)9-6-12(15)14-11-4-3-8(13)5-10(9)11/h3-7H,13H2,1-2H3,(H,14,15) |
InChIキー |
BKVBVOJWNXXDEW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=O)NC2=C1C=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13985285.png)
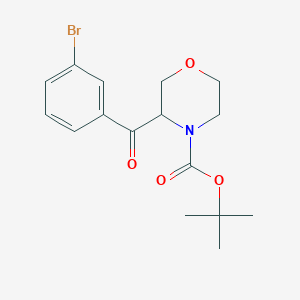
![Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate](/img/structure/B13985305.png)
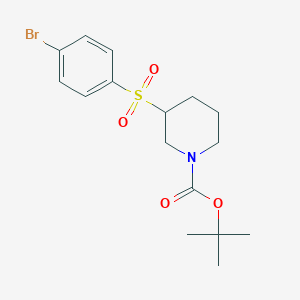
![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13985311.png)
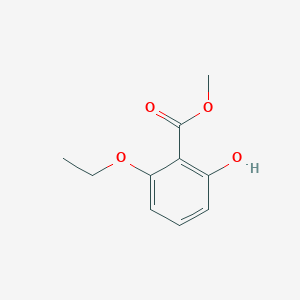

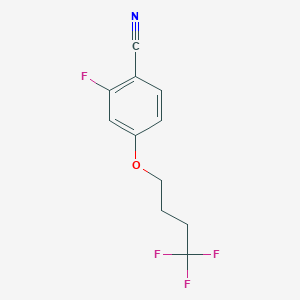
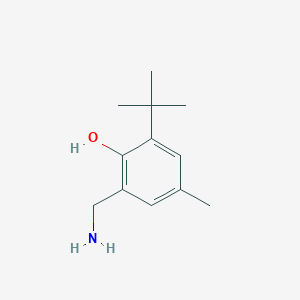
![4-Chlorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B13985355.png)

![2-[(Diphenylmethylene)amino]acetamide](/img/structure/B13985361.png)
